molecular formula C10H21NO4 B13490560 Tert-butyl N-(4,5-dihydroxypentyl)carbamate

Tert-butyl N-(4,5-dihydroxypentyl)carbamate

Cat. No.: B13490560
M. Wt: 219.28 g/mol
InChI Key: DXMPZPWHCUFUKJ-UHFFFAOYSA-N
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Description

Tert-butyl N-(4,5-dihydroxypentyl)carbamate is a carbamate-protected amine featuring a linear pentyl chain substituted with hydroxyl groups at the 4 and 5 positions. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, a strategy widely employed in organic synthesis to enhance stability and control reactivity during multi-step reactions.

Properties

Molecular Formula

C10H21NO4

Molecular Weight

219.28 g/mol

IUPAC Name

tert-butyl N-(4,5-dihydroxypentyl)carbamate

InChI

InChI=1S/C10H21NO4/c1-10(2,3)15-9(14)11-6-4-5-8(13)7-12/h8,12-13H,4-7H2,1-3H3,(H,11,14)

InChI Key

DXMPZPWHCUFUKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCC(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4,5-dihydroxypentyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable dihydroxypentyl derivative. One common method is the reaction of tert-butyl carbamate with 4,5-dihydroxypentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4,5-dihydroxypentyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-(4,5-dihydroxypentyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(4,5-dihydroxypentyl)carbamate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can act as a substrate for enzymes that catalyze the hydrolysis of the carbamate group, releasing the active 4,5-dihydroxypentyl derivative. This process can modulate enzyme activities and influence metabolic pathways .

Comparison with Similar Compounds

Structural Features and Functional Groups

The table below highlights key structural differences and similarities between tert-butyl N-(4,5-dihydroxypentyl)carbamate and related compounds:

Compound Name Core Structure Functional Groups Key Features CAS/Reference
Target Compound Linear pentyl chain 4,5-dihydroxy, Boc-protected amine Hydrophilic backbone, potential H-bonding Not found in evidence
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate Cyclopentane ring 3-hydroxy, Boc-protected amine Conformationally rigid, chiral center 154737-89-0
tert-butyl N-[[2-[(E)-2-ethoxyvinyl]-4,5-dimethoxyphenyl]methyl]carbamate Aromatic phenyl ring Ethoxyvinyl, methoxy, Boc-protected Electron-rich aromatic system
tert-butyl N-[cis-3-methylpiperidin-4-yl]carbamate Piperidine ring 3-methyl, Boc-protected amine Heterocyclic, steric hindrance 473839-06-4
tert-butyl N-{3-azabicyclo[4.1.0]heptan-6-yl}carbamate Bicyclic framework Azabicyclo, Boc-protected amine High rigidity, sp³ hybridized N 880545-32-4

Physicochemical Properties

  • Solubility : The target compound’s dihydroxypentyl chain confers higher hydrophilicity compared to analogs with aromatic () or bicyclic () groups. Cyclopentyl and piperidine derivatives () exhibit moderate solubility in polar aprotic solvents due to their mixed hydrophobic/hydrophilic character.

Key Research Findings

Synthetic Challenges : Hydroxyl-rich compounds like the target require meticulous protection-deprotection strategies, contrasting with less polar analogs (e.g., ’s ethoxyvinyl derivative), which are more straightforward to handle .

Biological Relevance : Piperidine and bicyclic carbamates () show enhanced membrane permeability compared to linear dihydroxy derivatives, making them preferable for blood-brain barrier penetration .

Catalytic Methods : Palladium-mediated cross-coupling () is a versatile tool for synthesizing aromatic tert-butyl carbamates but is less applicable to aliphatic systems like the target compound .

Biological Activity

Tert-butyl N-(4,5-dihydroxypentyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

  • CAS Number : 1822559-93-2
  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.3 g/mol
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable hydroxypentyl derivative under controlled conditions. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction may require a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage.

The biological activity of this compound is attributed to its interaction with various molecular targets, including:

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as lipid biosynthesis.
  • Receptor Modulation : It can interact with receptors, altering their activity and influencing cellular signaling pathways.

Potential Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that this compound can scavenge free radicals, thereby reducing oxidative stress in cells.
  • Neuroprotective Effects : It has shown promise in protecting neuronal cells from damage induced by amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.
  • Antimicrobial Properties : The compound has been evaluated for its ability to inhibit the growth of various bacterial strains.

Case Studies and Experimental Data

  • Neuroprotection Against Amyloid Beta
    • A study demonstrated that this compound reduced cell death in astrocytes induced by amyloid-beta (Aβ). The compound inhibited Aβ aggregation significantly at concentrations around 100 µM, suggesting its potential role in Alzheimer's disease therapy .
  • Antioxidant Activity Assessment
    • In vitro assays revealed that the compound exhibited moderate antioxidant activity with an IC50 value indicating effective scavenging of reactive oxygen species (ROS). This property could be beneficial in conditions characterized by oxidative stress .
  • Antimicrobial Efficacy
    • In tests against common bacterial strains, this compound displayed inhibitory concentrations that suggest it could serve as a lead compound for developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Compound NameCAS No.Molecular WeightKey Activity
This compound1822559-93-2228.3 g/molAntioxidant, Neuroprotective
Tert-butyl N-(2-methylpyrrolidin-3-yl)carbamate1374657-24-5228.3 g/molEnzyme Inhibition
Tert-butyl (2-piperidin-3-ylethyl)carbamate1374657-25-6230.3 g/molAntimicrobial

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